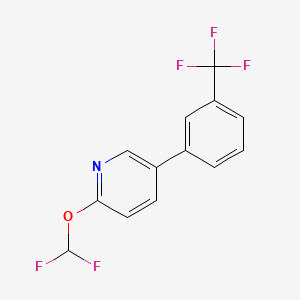

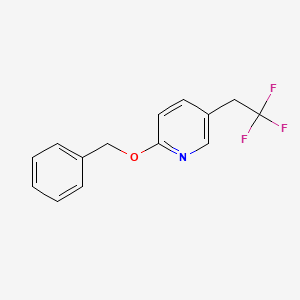

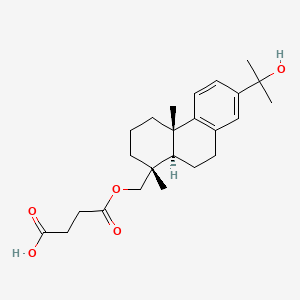

![molecular formula C12H6BrCl2N3 B577694 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine CAS No. 1334411-79-8](/img/structure/B577694.png)

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine” is not explicitly mentioned in the available resources .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic aromatic substitution (SNAr) reactions . Suzuki–Miyaura coupling is another common reaction involving organoboron compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine” are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Chemical Properties and Applications

Compounds containing imidazopyridine scaffolds, like 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine, exhibit fascinating chemical properties that have drawn considerable interest in coordination chemistry. They have been studied for their ability to form complex compounds with diverse spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. These characteristics suggest potential applications in developing novel materials with specific magnetic or electrochemical properties, offering insights into the design of advanced functional materials (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry and Drug Development

Imidazopyridine-based derivatives have been recognized for their broad pharmacological activities, including antibacterial, antitumor, and anti-inflammatory effects. These compounds serve as crucial scaffolds in the field of medicinal chemistry, where modifications to the imidazopyridine core can lead to the development of new therapeutic agents with improved potency and selectivity against various diseases. Specifically, synthetic strategies focusing on imidazopyridines highlight their role in combating multi-drug resistant bacterial infections, indicating their importance in addressing current challenges in antibiotic resistance (Sanapalli et al., 2022).

Catalysis and Organic Synthesis

The structural framework of imidazopyridine and related compounds has been explored in catalysis and organic synthesis, demonstrating their utility in facilitating C-N bond-forming cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules, underlining the importance of such compounds in synthetic organic chemistry. Research into recyclable copper catalyst systems utilizing imidazopyridine derivatives underscores their potential in sustainable chemistry practices, offering routes to more environmentally friendly synthesis methods (Kantam et al., 2013).

Environmental Applications

Considering the broader class of heterocyclic compounds, including imidazopyridine derivatives, there's a growing interest in their environmental applications, particularly in wastewater treatment. The ability of these compounds to interact with pollutants and facilitate their removal from wastewater highlights their potential role in environmental remediation efforts. This aligns with the need for effective treatment options that can address the presence of toxic pollutants in industrial wastewater, suggesting a promising area of research for compounds with similar chemical frameworks (Goodwin et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrCl2N3/c13-11-10-8(4-5-16-11)17-12(18-10)9-6(14)2-1-3-7(9)15/h1-5H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTMYYSIMBNURF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrCl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855984 |

Source

|

| Record name | 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine | |

CAS RN |

1334411-79-8 |

Source

|

| Record name | 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

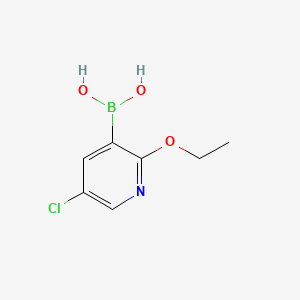

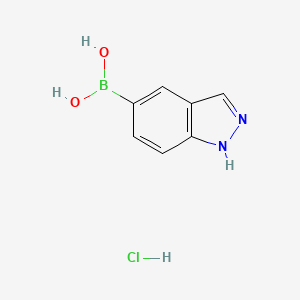

![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)

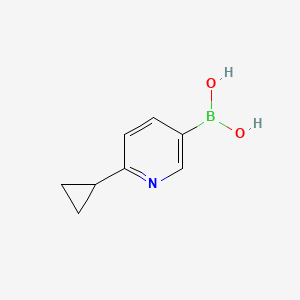

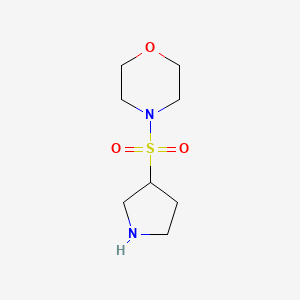

![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)

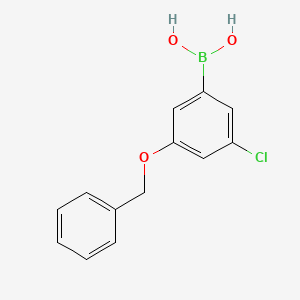

![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)